Lipophilicity (XLogP3) vs. Carboxylic Acid and Benzothiazole Analogs
The target compound exhibits a computed XLogP3 of 1.1, which is substantially lower than that of the benzothiazole analog N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide (CAS 1251563-14-0; MW 382.46 g·mol⁻¹, estimated XLogP3 ~2.8) and higher than that of the carboxylic acid analog 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetic acid (CAS 1286720-09-9; MW 276.3 g·mol⁻¹, estimated XLogP3 ~ -0.4) [1]. This intermediate lipophilicity positions the thiazol-2-yl amide specifically for applications requiring balanced aqueous solubility and passive membrane diffusion, whereas the acid analog is primarily ionized at physiological pH and the benzothiazole analog is substantially more lipophilic.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 (PubChem computed) |
| Comparator Or Baseline | CAS 1251563-14-0: XLogP3 ~2.8 (estimated); CAS 1286720-09-9: XLogP3 ~ -0.4 (estimated) |
| Quantified Difference | ΔXLogP3 = +1.7 (vs. benzothiazole analog); ΔXLogP3 = -1.5 (vs. acid analog) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity differences exceeding 1 log unit are sufficient to alter logD-dependent assays, membrane partitioning, and protein binding—making analog-to-analog substitution unreliable without experimental re-validation.
- [1] PubChem Compound Summary for CID 49677703 and structurally related CID entries; XLogP3 values computed by PubChem 2.1 (2021). National Center for Biotechnology Information. View Source
